4-(4-Acetylphenyl)-2-chlorophenol

Descripción general

Descripción

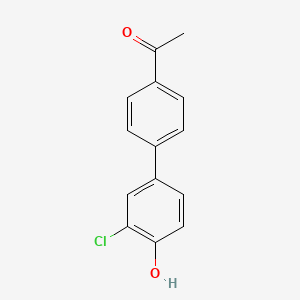

4-(4-Acetylphenyl)-2-chlorophenol is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further substituted with a chlorine atom and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetylphenyl)-2-chlorophenol typically involves the acetylation of 4-chlorophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high yield of the product.

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Acetylphenyl)-2-chlorophenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted phenols.

Aplicaciones Científicas De Investigación

The compound 4-(4-Acetylphenyl)-2-chlorophenol , also known as 4-Acetyl-2-chlorophenol , is a chlorophenolic derivative that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, environmental science, and as an intermediate in organic synthesis.

Medicinal Chemistry

This compound is explored for its potential therapeutic uses, particularly as an anti-inflammatory and analgesic agent. Its structural similarity to other known compounds like paracetamol suggests it may exhibit similar pharmacological effects.

- Case Study : Research has indicated that chlorophenols can influence the activity of enzymes involved in inflammatory pathways, suggesting a potential role for this compound in modulating inflammatory responses .

Environmental Science

Chlorophenolic compounds are widely studied for their environmental impact, particularly regarding their toxicity and biodegradability. The compound's chlorinated nature raises concerns about its persistence in the environment and potential bioaccumulation.

- Toxicological Profile : Studies have shown that chlorophenols can adversely affect aquatic life and may pose risks to human health upon exposure, necessitating further research into their environmental fate .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate in the production of various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several chemical transformations.

- Synthesis Pathways : The compound can be synthesized through various methods, including the acylation of chlorophenols with acetyl chloride or acetic anhydride, followed by purification processes to yield high-purity products .

Data Tables

| Method | Reactants | Yield (%) |

|---|---|---|

| Acetylation with Acetic Anhydride | 4-Chloro-2-hydroxyacetophenone | 85 |

| Direct Chlorination | Acetophenone + Chlorine | 75 |

Mecanismo De Acción

The mechanism of action of 4-(4-Acetylphenyl)-2-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The chlorine atom and hydroxyl group contribute to the compound’s overall reactivity and binding affinity.

Comparación Con Compuestos Similares

4-Acetylphenol: Lacks the chlorine atom, resulting in different reactivity and applications.

2-Chlorophenol: Lacks the acetyl group, leading to different chemical properties and uses.

4-Chloroacetophenone: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.

Actividad Biológica

4-(4-Acetylphenyl)-2-chlorophenol, also known as This compound , is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, including antibacterial, antitumor, and antioxidant activities.

Chemical Structure

The compound features a chlorophenol moiety substituted with an acetylphenyl group, which is essential for its biological activity. The presence of chlorine and acetyl groups can influence its interaction with biological targets.

Antibacterial Activity

Several studies have investigated the antibacterial properties of compounds similar to this compound. For instance, derivatives with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives were reported to be around 64 µg/mL .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Similar Derivative A | Escherichia coli | 64 |

| Similar Derivative B | Pseudomonas aeruginosa | TBD |

Antitumor Activity

Research has indicated that compounds with structural similarities to this compound exhibit antitumor properties. For example, studies on related phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human gastric cancer (SGC7901) cells. The mechanism often involves inducing apoptosis in cancerous cells .

Case Study: Antitumor Activity

A study conducted on a series of phenolic compounds highlighted their ability to inhibit cell proliferation in MCF-7 cells significantly. The IC50 values were determined using the MTT assay, showing promising results for further development as anticancer agents.

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays. Compounds with similar structures have shown considerable ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

The biological activities of this compound can be attributed to its interaction with specific biomolecules. The chlorophenol group may facilitate hydrogen bonding and hydrophobic interactions with target proteins or enzymes, enhancing its efficacy as an antibacterial or antitumor agent.

Propiedades

IUPAC Name |

1-[4-(3-chloro-4-hydroxyphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9(16)10-2-4-11(5-3-10)12-6-7-14(17)13(15)8-12/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIKIDPKZYEJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602257 | |

| Record name | 1-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106271-58-3 | |

| Record name | 1-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.